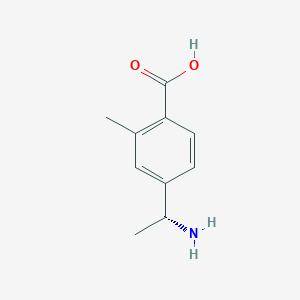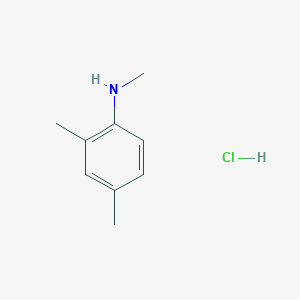
n,2,4-Trimethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,2,4-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H13N·HCl. It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical intermediates. This compound is known for its role in the synthesis of various industrial chemicals and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,2,4-Trimethylaniline hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline. The final step involves the conversion of 2,4,6-trimethylaniline to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods:
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,6-trimethylnitrobenzene.
Reduction: The nitro compound is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 2,4,6-trimethylaniline.
Salt Formation: Finally, 2,4,6-trimethylaniline is reacted with hydrochloric acid to form this compound
化学反应分析
Types of Reactions:
Oxidation: n,2,4-Trimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Involved in the preparation of Grubbs’ catalyst, which is used in olefin metathesis reactions.
Biology:
- Studied for its potential biological activities and interactions with biological molecules.
Medicine:
- Investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
- Utilized in the production of various industrial chemicals and intermediates.
- Employed in the manufacture of organic pigments and dyes .
作用机制
The mechanism of action of n,2,4-Trimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
相似化合物的比较
2,4,6-Trimethylaniline: An aromatic amine with similar chemical properties and applications.
2,4,5-Trimethylaniline: Another isomer with comparable reactivity and uses.
Uniqueness: n,2,4-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other chemicals. This compound’s hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
属性
分子式 |
C9H14ClN |
|---|---|
分子量 |
171.67 g/mol |
IUPAC 名称 |
N,2,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)8(2)6-7;/h4-6,10H,1-3H3;1H |
InChI 键 |
XCAXAYBCNDWTTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


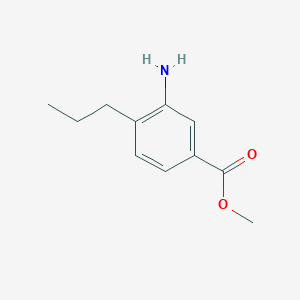
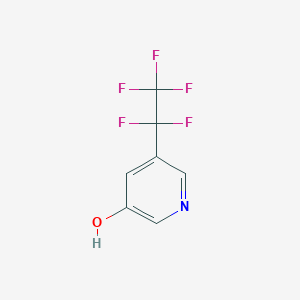
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)

![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
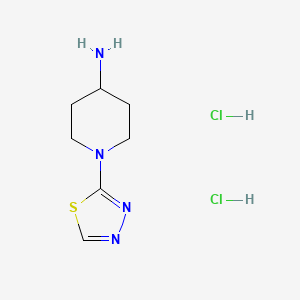
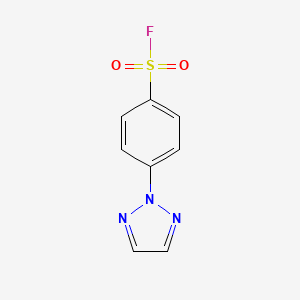
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
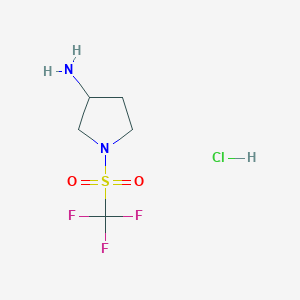
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
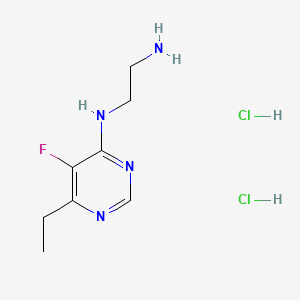
amine dihydrochloride](/img/structure/B13514561.png)
